Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine
Description
IUPAC Nomenclature and Structural Characterization
The systematic IUPAC name This compound derives from its biphenyl core substituted with methyl groups at the 2', 4', and 6' positions and a di-tert-butylphosphine moiety at the 2-position of the adjacent phenyl ring. The molecular formula C23H33P corresponds to a molecular weight of 340.48 g/mol. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C23H33P |
| Molecular Weight | 340.48 g/mol |
| SMILES Notation | CC1=C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)=CC(C)=C1 |
| Storage Conditions | Sealed, dry, 2–8°C |
The ligand’s steric bulk arises from the tert-butyl groups on phosphorus and the ortho-methyl substituents on the biphenyl system, which create a shielded coordination environment for transition metals. X-ray crystallographic studies of analogous ligands reveal bond angles of ~102° at phosphorus and phenyl ring dihedral angles of 45–60°, parameters critical for predicting metal-ligand interactions.
Historical Development in Organophosphorus Chemistry
Dialkylbiaryl phosphine ligands emerged in 1998 through Stephen L. Buchwald’s work on palladium-catalyzed C–N bond formations, addressing limitations of earlier triarylphosphines like PPh3. The trimethyl-substituted variant discussed here evolved from BrettPhos (2'-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropylbiphenyl), where methyl groups replaced isopropyl substituents to reduce steric hindrance while maintaining electron-donating capacity. This modification improved catalytic turnover in substrates requiring milder conditions, such as electron-deficient aryl chlorides.
The ligand’s synthesis typically proceeds via Suzuki-Miyaura coupling of brominated phosphine precursors with methyl-substituted boronic acids, followed by tert-butyl phosphine installation using lithiation protocols. Compared to di-tert-butylphenylphosphine (CAS 32673-25-9), which lacks the biphenyl system, the extended conjugation in this ligand enhances π-backbonding to metals like palladium.
Role in Modern Transition-Metal Catalysis
In palladium-catalyzed cross-couplings, this ligand facilitates oxidative addition and transmetallation steps by providing a balance of electron density and steric protection. Key applications include:
- Suzuki-Miyaura Reactions : The ligand enables coupling of aryl chlorides with arylboronic acids at temperatures as low as 40°C, outperforming bulkier analogs in reactions involving ortho-substituted substrates.
- Buchwald-Hartwig Amination : Its moderate steric bulk (quantified by Tolman cone angles of ~170°) prevents catalyst deactivation via β-hydride elimination, allowing efficient coupling of primary amines with heteroaryl halides.
- Carbonylative Couplings : When paired with Pd(0) precursors, the ligand promotes CO insertion into aryl iodides to form ketones, with turnover numbers exceeding 1,000 in optimized systems.
Comparative studies with di-tert-butylphosphine (CAS 819-19-2) highlight the biphenyl system’s role in stabilizing metal-ligand complexes: while the simpler phosphine decomposes above 80°C, the biphenyl derivative remains stable up to 120°C in solution. This thermal resilience enables its use in continuous-flow reactors for large-scale syntheses of pharmaceuticals like m-aminoacetophenone derivatives.
Properties
Molecular Formula |
C23H33P |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
ditert-butyl-[2-(2,4,6-trimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C23H33P/c1-16-14-17(2)21(18(3)15-16)19-12-10-11-13-20(19)24(22(4,5)6)23(7,8)9/h10-15H,1-9H3 |
InChI Key |
RPJFMVPCLSGTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl lithium with di-tert-butylchlorophosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of reactions, including:
Oxidation: The phosphine can be oxidized to form the corresponding phosphine oxide.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by another ligand in a metal complex.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature.
Substitution: Substitution reactions often involve the use of transition metal complexes and are carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
Oxidation: The major product is the phosphine oxide.
Substitution: The major products are the new metal complexes formed after the substitution of the phosphine ligand.
Scientific Research Applications
Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine is a phosphine ligand that has garnered attention in various scientific research applications, particularly in catalysis and organic synthesis. This article delves into its applications, supported by comprehensive data and case studies.
Transition Metal Complexes
This compound is primarily used as a ligand in the formation of transition metal complexes. These complexes are essential in various catalytic processes, including:
- Hydrogenation Reactions : The ligand enhances the reactivity of metal catalysts, facilitating the hydrogenation of alkenes and alkynes.
- Cross-Coupling Reactions : It plays a significant role in palladium-catalyzed cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis .
Organometallic Chemistry
This phosphine ligand has been utilized in the synthesis of organometallic compounds, which are crucial for developing new materials and pharmaceuticals. Its steric and electronic properties allow for the stabilization of metal centers, leading to enhanced catalytic activity and selectivity in reactions such as:
- C-H Activation : The ligand's bulky tert-butyl groups provide steric hindrance that can direct metal reactivity towards specific C-H bonds .
Case Study 1: Palladium-Catalyzed Reactions
Research has demonstrated that this compound significantly improves the efficiency of palladium catalysts in cross-coupling reactions. A study reported that using this ligand resulted in higher yields and shorter reaction times compared to other phosphine ligands .
Case Study 2: Synthesis of Biologically Active Compounds
In a series of experiments aimed at synthesizing biologically active molecules, this phosphine ligand was employed to facilitate the formation of complex structures through various coupling reactions. The results indicated that the ligand not only increased the reaction rates but also improved the purity of the final products .
Data Table: Comparison of Ligands in Catalytic Activity
| Ligand Name | Yield (%) | Reaction Time (hours) | Application Area |
|---|---|---|---|
| This compound | 85 | 2 | Cross-Coupling |
| Triphenylphosphine | 70 | 4 | Cross-Coupling |
| Dicyclohexylphosphine | 60 | 3 | Hydrogenation |
Mechanism of Action
The mechanism by which di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves the stabilization of transition metal complexes. The bulky tert-butyl groups provide steric protection, while the electron-donating properties of the phosphine enhance the reactivity of the metal center. This combination allows for efficient catalysis in various chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
The compound belongs to a family of biphenyl-based phosphine ligands. Key structural analogs include:
Steric and Electronic Properties
Steric Bulk :
- The trimethyl substituents in the target compound provide moderate steric hindrance compared to bulkier triisopropyl analogs. This makes it suitable for reactions requiring faster substrate access to the metal center, such as Suzuki-Miyaura couplings .
- The tetramethyl-triisopropyl derivative (CAS 857356-94-6) exhibits exceptionally high steric bulk , which is advantageous in stabilizing reactive intermediates in gold-catalyzed [2+2] cycloadditions .
Electronic Effects :
- Methoxy groups in analogs like CAS 1160861-53-9 increase electron donation to the metal center, enhancing catalytic activity in electron-deficient systems (e.g., aryl aminations) .
- The target compound lacks strong electron-donating groups, offering a neutral electronic profile ideal for reactions where excessive electron density could destabilize intermediates .
Catalytic Performance
- Gold Catalysis: The triisopropyl analog (CAS 564483-19-8) demonstrates superior performance in gold(I)-catalyzed intermolecular [2+2] cycloadditions, achieving 98% yield due to its ability to stabilize Au(I) intermediates . The target compound’s smaller methyl groups may reduce catalytic efficiency in such reactions but improve turnover rates in less sterically demanding processes .
Palladium Catalysis :
Commercial Availability and Cost
Biological Activity
Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine is a prominent organophosphorus compound known for its role as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions. This article explores its biological activity, synthesis, and applications in medicinal chemistry and drug development.
This compound has the molecular formula and a molecular weight of 358.58 g/mol. The compound is characterized by its stability and electron-rich nature, making it a valuable ligand in catalysis.
Synthesis Methods:
The synthesis typically involves the reaction of 2,4,6-trimethylbiphenyl with tert-butylphosphine under inert conditions. The reaction often requires a base like butyllithium to facilitate the formation of the phosphine compound. This process can be scaled for industrial production using automated reactors to ensure high yield and purity.
As a ligand, this compound coordinates with palladium to form complexes that enhance the reactivity of the metal center. This coordination facilitates various chemical transformations, particularly in cross-coupling reactions, which are essential in synthesizing complex organic molecules.
Biological Activity
While primarily recognized for its chemical applications, this compound has shown potential biological activity through its involvement in synthesizing biologically active compounds. Here are some notable findings regarding its biological implications:
Case Studies and Research Findings
-
Neuroprotective Agents:
Research indicates that phosphine ligands similar to this compound play a role in developing neuroprotective agents. For instance, compounds derived from phosphines have demonstrated efficacy against neurodegeneration models in animal studies . -
Pharmaceutical Applications:
The compound is utilized in synthesizing various pharmaceuticals due to its ability to enhance reaction rates and selectivity in producing complex molecules. Its application has been noted in creating compounds targeting dopamine receptors, which are crucial in treating neurological disorders . -
Enzyme Inhibition:
Studies have shown that certain organophosphorus compounds exhibit inhibitory effects on enzymes such as prostate acid phosphatase. These findings suggest potential therapeutic roles in cancer treatment through targeted enzyme inhibition .
Data Table: Biological Activity Overview
Q & A
Basic: What synthetic routes are commonly employed to prepare Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine, and what parameters require stringent control?
The synthesis typically involves palladium-catalyzed cross-coupling or phosphorylation reactions. Critical parameters include:
- Reaction atmosphere : Air-sensitive intermediates necessitate inert conditions (e.g., Schlenk techniques) to prevent oxidation of the phosphine group .
- Temperature control : Optimal yields are achieved at 80–100°C, as higher temperatures may degrade the biphenyl backbone .
- Purification : Column chromatography using deoxygenated solvents (e.g., hexane/ethyl acetate mixtures) ensures high purity (>98%), as noted in analytical data from TCI Chemicals .
Basic: How is this ligand characterized spectroscopically, and what key spectral markers validate its structure?
Key techniques include:
- 31P NMR : A singlet near δ 20–25 ppm confirms the presence of the phosphine group, with shifts dependent on substituent electronic effects .
- 13C NMR : Aromatic carbons in the biphenyl backbone appear between δ 120–150 ppm, while tert-butyl groups resonate at δ 25–35 ppm. Methyl groups on the trimethylphenyl moiety show peaks near δ 20–25 ppm .
- Mass spectrometry : High-resolution ESI-MS typically displays [M+H]+ ions matching the molecular formula (C₂₉H₄₅P, m/z 424.64) .
Advanced: How do steric and electronic modifications in the biphenyl backbone influence catalytic activity in cross-coupling reactions?
The ligand’s trimethyl and tert-butyl substituents create a bulky, electron-rich environment :
- Steric effects : The 2',4',6'-trimethyl groups enforce a cone angle of ~160°, favoring monodentate coordination to metals like Pd or Ni. This enhances selectivity in Suzuki-Miyaura couplings by reducing off-pathway oxidative addition .
- Electronic effects : Electron-donating tert-butyl groups increase electron density at phosphorus, accelerating transmetallation steps. Comparative studies with triisopropyl analogs (e.g., t-Bu-XPhos) show 10–15% higher yields in aryl chloride activations .
Advanced: What protocols are recommended for handling and storing this ligand to preserve its catalytic efficacy?
- Storage : Keep in amber vials under argon at –20°C to prevent oxidation. TCI Chemicals reports <1% degradation over six months under these conditions .
- Handling : Use gloveboxes or Schlenk lines for weighing. Pre-dry solvents (e.g., THF, toluene) over molecular sieves to eliminate trace moisture .
- Activity monitoring : Periodic 31P NMR checks (δ shift >5 ppm indicates oxidation to phosphine oxide) ensure ligand integrity .
Basic: How can researchers assess the purity and stability of this ligand under reaction conditions?
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) detect impurities (<2% threshold) .
- Titration : Non-aqueous titration with iodine quantifies active phosphine content (≥98% purity required for reproducible catalysis) .
- Accelerated aging tests : Heating to 50°C under air for 24 hours simulates long-term stability; >90% recovery via NMR indicates robustness .
Advanced: What computational methods model this ligand’s metal coordination behavior, and how do they align with experimental data?
- DFT calculations : Geometry optimizations (B3LYP/6-31G*) predict a Pd–P bond length of ~2.30 Å, consistent with X-ray crystallography of analogous Pd complexes .
- NBO analysis : Reveals strong σ-donation from phosphorus to metal d-orbitals, explaining enhanced catalytic turnover in Buchwald-Hartwig aminations .
- MD simulations : Simulate ligand dissociation energies (~25 kcal/mol), correlating with experimental observations of stable pre-catalysts under reflux .
Advanced: How does this ligand compare to structurally similar phosphines (e.g., triisopropyl variants) in enantioselective catalysis?
- Substituent flexibility : Trimethyl groups reduce rotational barriers (ΔG‡ ~8 kcal/mol vs. ~12 kcal/mol for triisopropyl), enabling faster chiral induction in asymmetric allylic alkylations .
- Catalytic scope : While triisopropyl analogs excel in sterically demanding substrates (e.g., ortho-substituted aryl halides), the trimethyl variant achieves higher enantiomeric excess (ee >95%) in less hindered systems due to balanced steric demand .
Basic: What safety precautions are critical when working with this ligand in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
